molecular formula C16H18N2 B2376382 3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline CAS No. 180002-01-1

3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline

Cat. No. B2376382
CAS RN: 180002-01-1
M. Wt: 238.334
InChI Key: NVWSVCBELDUXBJ-UHFFFAOYSA-N
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Description

The compound “3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline” is a derivative of 3,4-dihydroisoquinolin-2(1H)-one . This class of compounds is known to be a core structural component in various biologically active compounds .


Synthesis Analysis

The synthesis of 3,4-dihydroisoquinolin-2(1H)-one derivatives, which are structurally related to the compound , has been explored in several studies . These methodologies often involve multistep syntheses and the use of green chemistry and alternative strategies . A one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives has been developed based on a condensation reaction strategy of isatoic anhydride, aldehydes, and amines .


Molecular Structure Analysis

The molecular structure of “3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline” is likely to be complex due to the presence of the 3,4-dihydroisoquinolin-2(1H)-one unit . This unit is a nitrogen-containing heterocyclic compound .


Chemical Reactions Analysis

The chemical reactions involving “3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline” are likely to be complex and varied. For instance, Tf2O promotes a Bischler-Napieralski-type synthesis of 3,4-dihydroisoquinolines from phenylethanols and nitriles via a tandem annulation .

Scientific Research Applications

Cancer Research and AKR1C3 Inhibition

N-Heterocyclic Building Blocks

Computational Studies and Selectivity

Metabolism and Dinitrobenzamide Substrates

Safety and Hazards

The safety and hazards associated with “3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline” are not specified in the search results. It is recommended to refer to the appropriate Material Safety Data Sheet (MSDS) for detailed safety and hazard information .

Future Directions

The future directions for research on “3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline” and related compounds could involve further exploration of their synthesis methodologies , investigation of their biological activities , and development of more potent derivatives .

properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c17-16-7-3-4-13(10-16)11-18-9-8-14-5-1-2-6-15(14)12-18/h1-7,10H,8-9,11-12,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWSVCBELDUXBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline

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